2-Methylpropyl pyrimidin-2-ylcarbamate
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Overview
Description
Isobutyl pyrimidin-2-ylcarbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid This compound features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl pyrimidin-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of pyrimidine-2-ylamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of isobutyl pyrimidin-2-ylcarbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Isobutyl pyrimidin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Scientific Research Applications
Isobutyl pyrimidin-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of isobutyl pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl pyrimidin-2-ylcarbamate
- Methyl pyrimidin-2-ylcarbamate
- Propyl pyrimidin-2-ylcarbamate
Uniqueness
Isobutyl pyrimidin-2-ylcarbamate is unique due to its specific isobutyl group, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
824933-16-6 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-methylpropyl N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C9H13N3O2/c1-7(2)6-14-9(13)12-8-10-4-3-5-11-8/h3-5,7H,6H2,1-2H3,(H,10,11,12,13) |
InChI Key |
UAJVYAFJEQQIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NC=CC=N1 |
Origin of Product |
United States |
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